molecular formula C12H14ClF3N2 B13481805 1-(4-Bromo-2-(trifluoromethyl)benzyl)piperazine

1-(4-Bromo-2-(trifluoromethyl)benzyl)piperazine

Cat. No.: B13481805
M. Wt: 278.70 g/mol
InChI Key: LLBZJJCYPZBTMK-UHFFFAOYSA-N
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Description

1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound that features a piperazine ring substituted with a 4-chloro-2-(trifluoromethyl)phenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various N-alkylated piperazine derivatives, while oxidation can produce N-oxides .

Scientific Research Applications

1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

  • 4-chloro-2-(trifluoromethyl)quinoline
  • 4-chloro-2-(trifluoromethyl)benzyl chloride
  • 1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperidine

Uniqueness: 1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine is unique due to its combination of a piperazine ring with a 4-chloro-2-(trifluoromethyl)phenylmethyl group. This structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development .

Properties

Molecular Formula

C12H14ClF3N2

Molecular Weight

278.70 g/mol

IUPAC Name

1-[[4-chloro-2-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C12H14ClF3N2/c13-10-2-1-9(11(7-10)12(14,15)16)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2

InChI Key

LLBZJJCYPZBTMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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